N-{4-[(Z)-{1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1,2-dihydro-3H-indol-3-ylidene}methyl]phenyl}acetamide
Overview
Description
N-{4-[(Z)-{1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1,2-dihydro-3H-indol-3-ylidene}methyl]phenyl}acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of indole, sulfonyl, and nitro functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Z)-{1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1,2-dihydro-3H-indol-3-ylidene}methyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro groups.
Next, the sulfonyl group is introduced through a sulfonylation reaction, where the indole derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine. The final step involves the formation of the acetamide group by reacting the sulfonylated indole with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Z)-{1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1,2-dihydro-3H-indol-3-ylidene}methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to convert the nitro groups to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, pyridine as a base.
Major Products Formed
Reduction: Amino derivatives of the indole compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(Z)-{1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1,2-dihydro-3H-indol-3-ylidene}methyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-[(Z)-{1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1,2-dihydro-3H-indol-3-ylidene}methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits good analgesic activity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its analgesic properties.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Another sulfonyl-containing compound with potential biological activities.
Uniqueness
N-{4-[(Z)-{1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1,2-dihydro-3H-indol-3-ylidene}methyl]phenyl}acetamide is unique due to its combination of indole, sulfonyl, and nitro functional groups, which confer distinct chemical reactivity and biological activities. This combination makes it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[4-[(Z)-[1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indol-3-ylidene]methyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O7S/c1-15-3-9-21(10-4-15)36(34,35)26-14-18(11-17-5-7-19(8-6-17)25-16(2)29)24-22(26)12-20(27(30)31)13-23(24)28(32)33/h3-13H,14H2,1-2H3,(H,25,29)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXASOMKQHWYMFF-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(C=C3)NC(=O)C)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(C=C3)NC(=O)C)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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